What is Sulpho NONOate and its chemical structure
What is Sulpho NONOate and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Sulpho NONOate, a crucial tool in the study of nitric oxide (NO) signaling. Unlike other members of the diazeniumdiolate (NONOate) class of compounds, Sulpho NONOate is unique in that it does not release nitric oxide at physiological pH. Instead, it generates nitrous oxide, making it an ideal negative control for experiments involving NO-donating NONOates. This guide details its chemical structure, properties, and applications, with a focus on its use in experimental settings. Furthermore, it provides comparative data for various NO-donating NONOates, detailed experimental protocols for their use and analysis, and a review of the canonical nitric oxide signaling pathway.
Introduction to Diazeniumdiolates (NONOates)
Diazeniumdiolates, commonly known as NONOates, are a class of compounds characterized by the [N(O)NO]⁻ functional group. They are widely utilized in biomedical research as donors of nitric oxide (NO), a critical signaling molecule involved in numerous physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] A key advantage of NONOates is that their rate of NO release can be modulated by altering the chemical structure of the parent amine, allowing for a wide range of half-lives from seconds to hours.[2] This predictable and spontaneous, pH-dependent decomposition to release NO makes them invaluable tools for studying NO biology.[2]
Sulpho NONOate: The Non-NO-Releasing NONOate
Sulpho NONOate, also known as disodium (B8443419) (E)-1-sulfonatodiazen-1-ium-1,2-diolate, stands apart from other NONOates. At physiological pH (7.4), it does not release nitric oxide. This property makes it an excellent negative control in experimental designs, allowing researchers to distinguish the specific effects of NO from other potential effects of the NONOate structure or its decomposition byproducts.
Chemical Structure and Properties
The chemical identity of Sulpho NONOate is well-defined, providing a solid foundation for its use in rigorous scientific inquiry.
-
Formal Name: Disodium (E)-1-sulfonatodiazen-1-ium-1,2-diolate
-
Chemical Formula: N₂O₅S • 2Na
-
CAS Number: 61142-90-3
-
Molecular Weight: 186.1 g/mol
-
SMILES: [O-]N(S(=O)([O-])=O)N=O.[Na+].[Na+]
Chemical Structure:
Caption: Chemical structure of Sulpho NONOate.
Quantitative Data: A Comparative Analysis of NONOates
To effectively utilize Sulpho NONOate as a negative control, it is essential to understand the properties of NO-donating NONOates. The following table summarizes the half-lives and NO release characteristics of several commonly used NONOates at physiological conditions (pH 7.4, 37°C).
| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Compound |
| Sulpho NONOate | Does not release NO | 0 |
| PROLI NONOate | ~2 seconds | 2 |
| DEA NONOate | ~2 minutes | 1.5 |
| PAPA NONOate | ~15 minutes | 2 |
| Spermine NONOate (SPER/NO) | ~39 minutes | 2 |
| DPTA NONOate | ~3 hours | 2 |
| DETA NONOate | ~20 hours | 2 |
Data compiled from multiple sources.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments involving NONOates.
General Handling and Preparation of NONOate Stock Solutions
NONOates are sensitive to moisture and pH. Proper handling is crucial for reproducible results.
-
Storage: Store solid NONOates at -20°C or -80°C in a desiccator.
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution (e.g., 100 mM) in 10 mM NaOH. The alkaline pH prevents the spontaneous release of NO.
-
Briefly vortex to dissolve.
-
Store stock solutions on ice for short-term use or at -20°C for longer-term storage.
-
-
Working Solution Preparation:
-
To initiate NO release, dilute the alkaline stock solution into your experimental buffer (e.g., phosphate-buffered saline, cell culture medium) to the final desired concentration. The physiological pH of the buffer will initiate the decomposition and release of NO.
-
Protocol for Using Sulpho NONOate as a Negative Control
To confirm that the observed biological effects are due to NO, Sulpho NONOate should be used as a negative control in parallel with an NO-donating NONOate.
-
Experimental Setup: Prepare identical experimental conditions (e.g., cell cultures, tissue preparations).
-
Treatment Groups:
-
Vehicle Control: Treat with the same volume of the vehicle used to dissolve the NONOates (e.g., 10 mM NaOH diluted in buffer).
-
NO-Donating NONOate: Treat with the desired concentration of the active NONOate (e.g., DETA NONOate).
-
Negative Control: Treat with the same molar concentration of Sulpho NONOate.
-
-
Incubation: Incubate all groups for the same duration under identical conditions.
-
Analysis: Perform the desired assay to measure the biological response (e.g., cell viability, protein expression, cGMP levels). A biological effect observed with the NO-donating NONOate but not with Sulpho NONOate or the vehicle control can be attributed to the release of NO.
Synthesis of a Representative NONOate: DETA NONOate
This protocol describes the general procedure for synthesizing DETA NONOate. Caution: This synthesis involves high-pressure nitric oxide gas and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Setup:
-
Dissolve diethylenetriamine (B155796) (DETA) in a suitable solvent (e.g., diethyl ether) in a high-pressure reaction vessel.
-
Add a base, such as sodium methoxide, to the solution.
-
-
Reaction with Nitric Oxide:
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Pressurize the vessel with high-purity nitric oxide gas (typically several atmospheres).
-
Stir the reaction mixture at room temperature for a specified period (e.g., 24-48 hours).
-
-
Isolation and Purification:
-
Slowly and carefully vent the excess nitric oxide gas.
-
The solid DETA NONOate product will precipitate from the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum.
-
Store the purified DETA NONOate at -20°C or below in a desiccated environment.
-
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452) (NO₂⁻).[3][4][5][6]
-
Sample Collection: Collect aliquots of the experimental solution (e.g., cell culture supernatant) at various time points after the addition of the NONOate.
-
Griess Reagent Preparation: The Griess reagent is typically a two-part solution:
-
Reagent A: Sulfanilamide in an acidic solution (e.g., phosphoric acid or hydrochloric acid).
-
Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Mix equal volumes of Reagent A and Reagent B immediately before use.
-
-
Assay Procedure:
-
In a 96-well plate, add your samples.
-
Prepare a standard curve using a known concentration of sodium nitrite.
-
Add the freshly prepared Griess reagent to each well containing the samples and standards.
-
Incubate at room temperature for 5-10 minutes, protected from light. A purple/magenta color will develop.
-
-
Data Analysis:
-
Measure the absorbance at 540-570 nm using a microplate reader.
-
Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.
-
Caption: Workflow for the Griess Assay.
Measurement of Intracellular cGMP Levels
A primary downstream target of NO is soluble guanylate cyclase (sGC), which produces cyclic guanosine (B1672433) monophosphate (cGMP). Measuring cGMP levels is a common way to assess the biological activity of NO donors.[7][8][9][10]
-
Cell Treatment: Treat cells with the NONOate of interest (and Sulpho NONOate as a control) for the desired time.
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl or a buffer provided in a commercial ELISA kit).
-
-
Sample Preparation:
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant for analysis.
-
-
cGMP Quantification:
-
Data Analysis:
-
Measure the absorbance or fluorescence according to the kit instructions.
-
Calculate the cGMP concentration in your samples based on the standard curve provided in the kit.
-
Normalize the cGMP concentration to the total protein concentration of the cell lysate.
-
Nitric Oxide Signaling Pathway
Nitric oxide exerts many of its physiological effects through the canonical NO/cGMP signaling pathway. Understanding this pathway is crucial for interpreting the results of experiments using NO donors.
Caption: The NO/cGMP signaling cascade.
Conclusion
Sulpho NONOate is an indispensable tool for researchers studying nitric oxide signaling. Its inability to release NO at physiological pH makes it the gold standard negative control for experiments involving NO-donating NONOates. By using Sulpho NONOate in conjunction with a range of NO donors, and employing the detailed protocols provided in this guide, researchers can rigorously investigate the multifaceted roles of nitric oxide in health and disease, paving the way for the development of novel therapeutics.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. abcam.com [abcam.com]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
